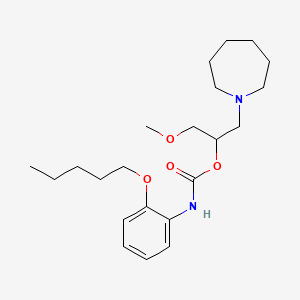
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BK 129 is a local anesthetic which possesses relaxant properties. It appears to inhibit Ca2+ entry into the smooth muscle cell and Ca2+ release from sarcoplasmic reticulum.
Aplicaciones Científicas De Investigación
Antimitotic Agents
The compound, related to the class of hexahydro-1H-azepin-1-yl derivatives, has shown potential in antimitotic activities. For instance, the S- and R-isomers of certain hexahydro-1H-azepin-1-yl derivatives were active in biological systems, with the S-isomer demonstrating higher potency. This highlights the significance of stereochemistry in biological activity and potential applications in cancer research and treatment (Temple & Rener, 1992).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including those with a hexahydro-1H-azepin structure, has been a subject of extensive research. For example, the study on the preparation of polyfluoroazepines outlines the chemical pathways to create various azepine derivatives, which could be relevant in synthesizing compounds with the hexahydro-1H-azepin-1-yl group (Barlow et al., 1982).
Improved Preparation Methods
Research on improved synthesis methods for compounds containing the hexahydro-1H-azepin-1-yl group has been conducted. For instance, an efficient method for preparing hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one demonstrates advancements in synthesizing related compounds, potentially including 2-(hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl derivatives (Lan-xiang, 2009).
Blood Platelet Aggregation Inhibition
Research has identified certain hexahydro-1H-azepin-1-yl derivatives as effective inhibitors of blood platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases or disorders related to abnormal platelet function (Grisar et al., 1976).
Chemical Reactions and Derivatives
Studies on the chemical reactions and synthesis of N-arylcarbamates with tetrazole fragments have been conducted. These include reactions involving hexahydro-1H-azepin-1-yl derivatives, providing insights into the versatility and potential applications of such compounds in chemical synthesis and pharmaceutical research (Velikorodov et al., 2014).
Ion Channel Blockage in Red Blood Cells
Studies on cetiedil analogues, which are related to hexahydro-1H-azepin-1-yl compounds, have revealed their role in blocking ion channels in red blood cells. This suggests potential applications in treating diseases related to ion transport dysfunction (Roxburgh et al., 2001).
Propiedades
Número CAS |
105919-73-1 |
|---|---|
Nombre del producto |
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate |
Fórmula molecular |
C22H36N2O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25) |
Clave InChI |
VVNITDZDOPJHAV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC |
SMILES canónico |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride BK 129 BK-129 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




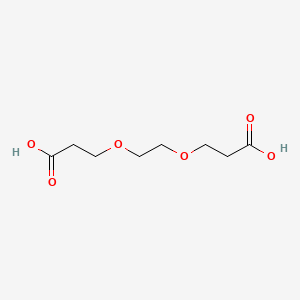
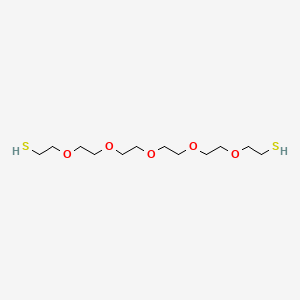
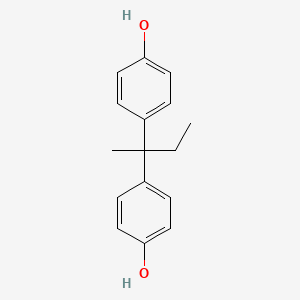
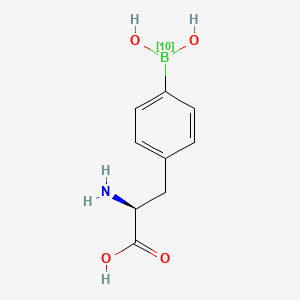



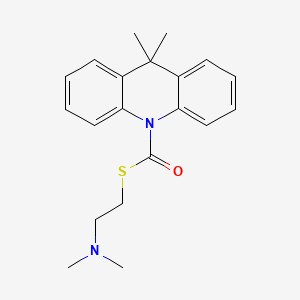
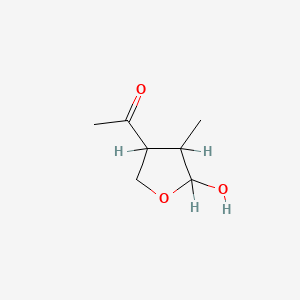
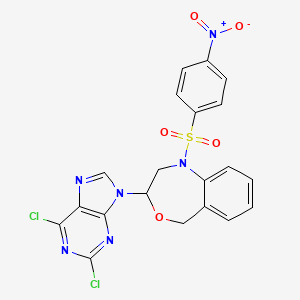
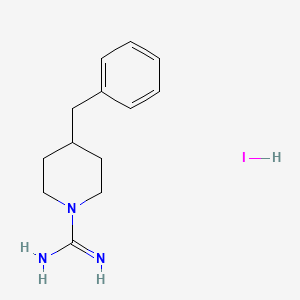
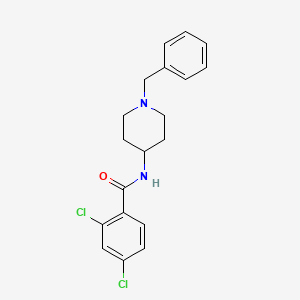
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)